8-Chloroquinolin-5-ol
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Description
8-Chloroquinolin-5-ol, also known as Cloxyquin, is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa . It is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents .
Synthesis Analysis
The synthesis of 8-Chloroquinolin-5-ol has been investigated through various methods. One approach involves the esterification of 5-chloro-8-hydroxyquinoline with different acylating counterparts. Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another method involves the preparation of 5-chloro-8-hydroxyquinoline from raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .
Molecular Structure Analysis
The molecular formula of 8-Chloroquinolin-5-ol is C9H6ClNO . The molecular weight is 179.60 g/mol . The structure of 8-Chloroquinolin-5-ol can be viewed using Java or Javascript .
Chemical Reactions Analysis
The interaction of 8-Chloroquinolin-5-ol with other molecules has been studied. The plots of F0/F versus cloxyquin concentrations were perfectly fitted with a linear model of the Stern–Volmer equation (r2 > 0.99), suggesting a single mechanism involved in the BSA–cloxyquin interaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloroquinolin-5-ol include a molecular weight of 179.60 g/mol , a boiling point of 348.7±22.0 °C , and a density of 1.412±0.06 g/cm3 . The compound has a pKa of 8.25±0.40 .
Safety And Hazards
8-Chloroquinolin-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
8-chloroquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZBUFQPQHITMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576300 |
Source
|
Record name | 8-Chloroquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-5-ol | |
CAS RN |
16026-85-0 |
Source
|
Record name | 8-Chloroquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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